

The Brain Penetrance and Distribution of PF-05180999: A Technical Guide

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Compound of Interest		
Compound Name:	PF-05180999	
Cat. No.:	B609955	Get Quote

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Introduction

PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in cyclic nucleotide signaling within the central nervous system. [1] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), **PF-05180999** has been investigated as a potential therapeutic agent for cognitive impairment associated with schizophrenia.[1] A crucial aspect of its therapeutic potential is its ability to effectively cross the blood-brain barrier and distribute to its target regions within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of **PF-05180999**, compiled from preclinical and clinical studies.

Core Data Summary Quantitative Data on Brain Penetrance and Distribution

The brain penetrance of **PF-05180999** has been primarily characterized by its unbound brain-to-plasma concentration ratio (Kp,uu,brain), a key indicator of a drug's ability to cross the blood-brain barrier and reach its target in the central nervous system. Preclinical studies have demonstrated that **PF-05180999** has excellent brain penetrance.



Parameter	Value	Species	Method	Source
Unbound Brain- to-Plasma Concentration Ratio (Kp,uu,brain)	Approaching unity (≈1)	Preclinical models (rodents)	Pharmacokinetic studies	[1]

The regional distribution of the PDE2A enzyme, the target of **PF-05180999**, has been investigated in non-human primates and humans using the specific PET radiotracer ¹⁸F-PF-05270430. These studies reveal a heterogeneous distribution, with the highest concentrations in the striatum.

Brain Region	Rank Order of Uptake (¹⁸ F- PF-05270430)	Species	Method	Source
Putamen	1 (Highest)	Rhesus Monkey, Human	PET Imaging	[2][3][4]
Caudate Nucleus	2	Rhesus Monkey, Human	PET Imaging	[2][3][4]
Nucleus Accumbens	3	Human	PET Imaging	[4]
Neocortical Regions	4	Rhesus Monkey, Human	PET Imaging	[3][4]
White Matter	5	Human	PET Imaging	[4]
Cerebellum	6 (Lowest)	Rhesus Monkey, Human	PET Imaging	[3][4]

Experimental Protocols Determination of Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain)

Foundational & Exploratory





This protocol is a generalized procedure based on standard practices for determining the Kp,uu,brain of a novel compound.

- 1. Animal Model and Dosing:
- Species: Male Spraque-Dawley rats (or other appropriate rodent model).
- Dosing: Administer PF-05180999 intravenously or orally at a defined dose.
- 2. Sample Collection:
- At various time points post-dosing, collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.
- Immediately following blood collection, euthanize the animals and perfuse the brain with icecold saline to remove blood contamination.
- Excise the whole brain and homogenize it in a suitable buffer.
- 3. Determination of Unbound Fraction in Plasma (fu,p):
- Determine the fraction of PF-05180999 unbound to plasma proteins using equilibrium dialysis or ultracentrifugation.
- 4. Determination of Unbound Fraction in Brain Homogenate (fu,brain):
- Determine the fraction of PF-05180999 unbound in brain homogenate using equilibrium dialysis.
- 5. LC-MS/MS Analysis of **PF-05180999** Concentrations:
- Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PF-05180999 in plasma and brain homogenate.
- Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate PF-05180999 from the biological matrix.



- Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
- 6. Calculation of Kp,uu,brain:
- Calculate the total brain-to-plasma concentration ratio (Kp) = C_brain_total / C_plasma_total.
- Calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain) = Kp * (fu,p / fu,brain).

In Vivo PET Imaging of Brain Distribution

This protocol is based on the study of the PDE2A PET radiotracer ¹⁸F-PF-05270430 in non-human primates.[3][4]

- 1. Animal Model:
- Species: Rhesus or Cynomolgus monkeys.
- 2. Radiotracer Administration:
- Administer a bolus injection of ¹⁸F-PF-05270430 intravenously.
- 3. PET Scan Acquisition:
- Perform a dynamic PET scan of the brain for a duration of up to 120 minutes.
- Acquire arterial blood samples throughout the scan to measure the arterial input function.
- 4. Image Analysis:
- Reconstruct the dynamic PET images.
- Define regions of interest (ROIs) for various brain structures (e.g., putamen, caudate, cerebellum, cortical regions) on co-registered MRI scans.



- Generate time-activity curves (TACs) for each ROI.
- 5. Kinetic Modeling:
- Fit the TACs using appropriate kinetic models (e.g., two-tissue compartment model or multilinear analysis-1) to estimate the total volume of distribution (VT) in each brain region.
- The cerebellum is often used as a reference region to calculate the binding potential (BP_ND), which reflects the density of available PDE2A enzymes.

Measurement of Brain cGMP Levels

This protocol is a general procedure for measuring cGMP in brain tissue following the administration of a PDE2A inhibitor.

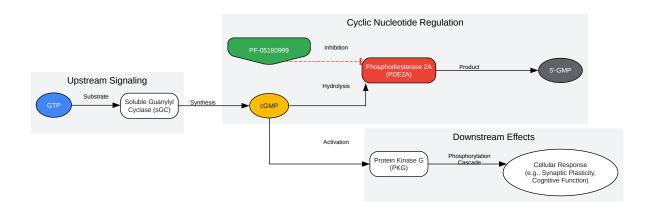
- 1. Animal Model and Dosing:
- Species: Male C57BL/6 mice.
- Dosing: Administer PF-05180999 or vehicle control intraperitoneally or orally.
- 2. Tissue Collection:
- At a specified time after dosing, euthanize the mice using focused microwave irradiation to prevent post-mortem changes in cyclic nucleotide levels.
- Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, hippocampus, cortex).
- 3. Sample Preparation:
- Homogenize the brain tissue samples in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
- Centrifuge the homogenates to pellet cellular debris.
- 4. cGMP Quantification:

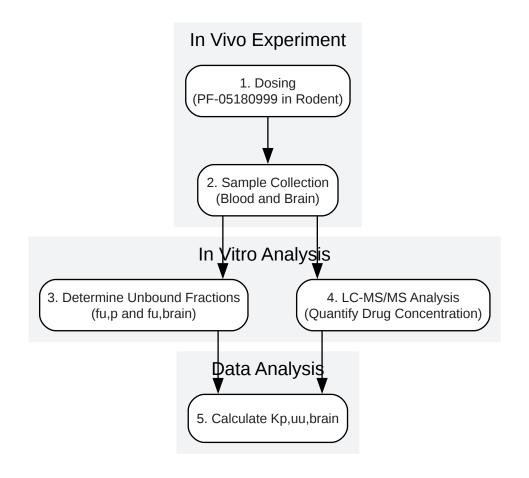


- Use a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of cGMP in the supernatants.
- Follow the manufacturer's instructions for the assay procedure, which typically involves a competitive binding reaction.
- 5. Data Analysis:
- Generate a standard curve using known concentrations of cGMP.
- Calculate the cGMP concentration in the brain tissue samples based on the standard curve and normalize to the total protein concentration of the sample.

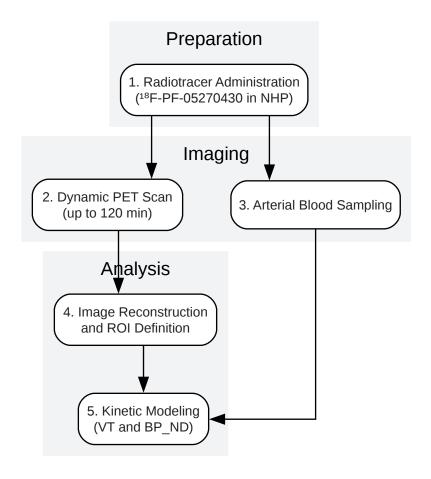
Visualizations Signaling Pathway of PF-05180999











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